molecular formula C7H13NOS B070495 N,N-dimethyl-3-oxopentanethioamide CAS No. 178218-29-6

N,N-dimethyl-3-oxopentanethioamide

Cat. No.: B070495
CAS No.: 178218-29-6
M. Wt: 159.25 g/mol
InChI Key: ZNSZVKWBUDKOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitic Acid-13C (C2 labeled): is a stable isotope-labeled compound of palmitic acid, where the carbon at the second position is replaced with the carbon-13 isotope. Palmitic acid is a common 16-carbon saturated fatty acid found in both animals and plants. The labeled version is primarily used as an internal standard in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of palmitic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Palmitic Acid-13C (C2 labeled) involves the incorporation of the carbon-13 isotope at the second carbon position of the palmitic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the fatty acid synthesis pathway. Specific reaction conditions and reagents are used to ensure the precise labeling of the desired carbon atom .

Industrial Production Methods: Industrial production of Palmitic Acid-13C (C2 labeled) typically involves large-scale synthesis using labeled precursors. The process is optimized to achieve high yields and purity, ensuring that the labeled compound meets the required standards for scientific research and analytical applications .

Chemical Reactions Analysis

Types of Reactions: Palmitic Acid-13C (C2 labeled) undergoes various chemical reactions similar to its non-labeled counterpart. These reactions include:

Common Reagents and Conditions:

Major Products:

    Oxidation: Palmitic aldehyde, palmitic acid derivatives.

    Reduction: Palmitic alcohol.

    Substitution: Esters, amides

Scientific Research Applications

Chemistry: Palmitic Acid-13C (C2 labeled) is used as an internal standard in analytical chemistry for the quantification of palmitic acid in various samples. It helps in accurate measurement and analysis of fatty acid composition .

Biology: In biological research, Palmitic Acid-13C (C2 labeled) is used to study metabolic pathways involving fatty acids. It helps in tracing the incorporation and metabolism of palmitic acid in cells and tissues .

Medicine: In medical research, this labeled compound is used to investigate the role of palmitic acid in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It aids in understanding the molecular mechanisms and pathways involved .

Industry: In the industrial sector, Palmitic Acid-13C (C2 labeled) is used in the development of pharmaceuticals and nutraceuticals. It is also used in quality control and assurance processes to ensure the consistency and purity of products .

Mechanism of Action

Palmitic Acid-13C (C2 labeled) exerts its effects by participating in various biochemical pathways. It is involved in the acylation of proteins, which facilitates the anchoring of membrane-bound proteins to the lipid bilayer. This process is crucial for protein-vesicle interactions and the regulation of G protein-coupled receptor functions . Additionally, palmitic acid can induce the expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer-binding protein homologous protein (CHOP) in cells, which are involved in stress response pathways .

Comparison with Similar Compounds

  • Palmitic Acid-13C (C1 labeled)
  • Palmitic Acid-13C (C3 labeled)
  • Palmitic Acid-13C (C4 labeled)
  • Palmitic Acid-13C16

Comparison: Palmitic Acid-13C (C2 labeled) is unique due to the specific labeling at the second carbon position, which allows for precise tracking and analysis in metabolic studies. Other labeled versions, such as those labeled at the first, third, or fourth carbon positions, serve similar purposes but provide different insights based on the position of the label .

Properties

CAS No.

178218-29-6

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

N,N-dimethyl-3-oxopentanethioamide

InChI

InChI=1S/C7H13NOS/c1-4-6(9)5-7(10)8(2)3/h4-5H2,1-3H3

InChI Key

ZNSZVKWBUDKOBP-UHFFFAOYSA-N

SMILES

CCC(=O)CC(=S)N(C)C

Canonical SMILES

CCC(=O)CC(=S)N(C)C

Synonyms

Pentanethioamide, N,N-dimethyl-3-oxo-

Origin of Product

United States

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